6-(Chloromethyl)pyrimidin-4-OL
Overview
Description
6-(Chloromethyl)pyrimidin-4-OL is a chemical compound with the molecular formula C5H5ClN2O . It is a type of pyrimidine, which is a class of heterocyclic aromatic compounds that occur widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules, known as nitrogen bases .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with a chloromethyl group attached . The exact structure can be represented by the InChI code: 1S/C5H5ClN2O/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2 (H,7,8) and the InChIKey: AROGQTWAAJTEFR-UHFFFAOYSA-N .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB, among others. The structure-activity relationships (SARs) of these compounds have been extensively studied, offering insights into the design of new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Neurological Disorder Management
In the realm of neurology, particularly concerning Alzheimer's disease, pyrimidine scaffolds have been identified for their potential in synthesizing drugs that could manage neurological disorders. The structure-activity relationship-based medicinal perspectives emphasize the pharmacological advancements of pyrimidine moiety as therapeutic agents against Alzheimer's, underscoring their role in drug development for neurological health (Das et al., 2021).
Anticancer Properties
The anticancer potential of pyrimidine derivatives has been well-documented, with numerous studies and patent literature evidencing their efficacy in diverse scaffolds. These compounds exert their cell-killing effects through various mechanisms, indicating their ability to interact with multiple enzymes, targets, and receptors. This body of research highlights pyrimidine derivatives as promising candidates for future cancer therapies (Kaur et al., 2014).
Optoelectronic Material Development
Beyond their pharmacological applications, pyrimidine derivatives, including quinazolines and pyrimidines, have been researched for their applications in optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems has been found valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices, showcasing the versatility of pyrimidine derivatives in scientific research (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which 6-(chloromethyl)pyrimidin-4-ol belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines interact with their targets to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may also interact with these targets in a similar manner.
Biochemical Pathways
Pyrimidines are known to be involved in various metabolic pathways, including the de novo purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of RNA and DNA, regulation of enzymatic reactions, and as a source of energy .
Result of Action
Given the anti-inflammatory activities of pyrimidines , it can be inferred that this compound may also exhibit similar effects.
Biochemical Analysis
Biochemical Properties
6-(Chloromethyl)pyrimidin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA polymerase, where it acts as an inhibitor. This interaction is crucial in the regulation of DNA replication and repair processes. Additionally, this compound has been found to interact with certain kinases, influencing signal transduction pathways. These interactions are typically characterized by the formation of covalent bonds between the chloromethyl group of the compound and nucleophilic sites on the target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating the p53 pathway, leading to cell cycle arrest and programmed cell death. Furthermore, it affects the expression of genes involved in cell proliferation and differentiation, thereby modulating cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and RNA, causing structural changes that inhibit the replication and transcription processes. The compound also acts as an enzyme inhibitor, particularly targeting DNA polymerase and certain kinases. This inhibition is achieved through the formation of covalent bonds with the active sites of these enzymes, leading to their inactivation. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of DNA replication and repair mechanisms. These effects are particularly evident in in vitro studies with cultured cells, where continuous exposure results in significant changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth by targeting rapidly dividing cells. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and are associated with the accumulation of the compound in the liver and kidneys. Threshold effects have been observed, where doses above a certain level lead to significant toxicity and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver through the action of cytochrome P450 enzymes. The compound undergoes oxidative dechlorination, resulting in the formation of reactive intermediates that can bind to cellular macromolecules. These metabolic reactions are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Once inside the cells, this compound can localize to various cellular compartments, including the nucleus and mitochondria. This distribution is essential for its biological activity, as it allows the compound to reach its molecular targets and exert its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nuclear compartment. Additionally, the compound can accumulate in the mitochondria, where it affects mitochondrial DNA replication and energy production. These subcellular localizations are essential for the compound’s role in regulating cellular processes and maintaining cellular homeostasis .
Properties
IUPAC Name |
4-(chloromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-2-4-1-5(9)8-3-7-4/h1,3H,2H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIOOXDZVDOAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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